molecular formula C15H11NO2 B2611728 2-[(2-Formylphenoxy)methyl]benzonitrile CAS No. 129053-56-1

2-[(2-Formylphenoxy)methyl]benzonitrile

Cat. No. B2611728
CAS RN: 129053-56-1
M. Wt: 237.258
InChI Key: DXUKAKAZKCWGIK-UHFFFAOYSA-N
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Description

2-[(2-Formylphenoxy)methyl]benzonitrile is a chemical compound with the CAS Number 451485-74-8 . It has a linear formula of C14H9NO2 and a molecular weight of 223.23 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9NO2/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,10H . The InChI key is WPJDNBMSANPKFI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a melting point range of 72 - 74 degrees Celsius . It is a solid substance .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The molecule has been utilized in the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, demonstrating synthetic applications for substituted allyl alcohols (Kanemasa, Nishiuchi, & Wada, 1992).
  • It's involved in rhodium(III)-catalyzed cyanation reactions of aromatic C-H bonds. These reactions are crucial for synthesizing various substituted benzonitriles (Dong et al., 2015).
  • It plays a role in the synthesis of new benzo and naphthonitrile derivatives with antimicrobial activity (Fadda, Afsah, & Awad, 2013).

Applications in Organic Synthesis

Complexation and Ligand Synthesis

  • Plays a role in forming benzisothiazole rings from oxime-thiophenolate ligands, contributing to complex synthesis in inorganic chemistry (Fierro et al., 2006).
  • Involved in the synthesis of metallophthalocyanines, which have applications in electrical and gas sensing properties (Yazıcı et al., 2015).

Catalysis and Reaction Mechanisms

  • Utilized in the study of synthesis mechanisms, like in the transformation of chloride-2,6-bis(3-formylphenoxy)benzonitrile (Yue-jun, 2008).
  • Involved in fragmentation reactions of methyl hydrogen α-hydroxyiminophosphonates to monomeric methyl metaphosphate, elucidating reaction stereochemistry and mechanisms (Katzhendler et al., 1989).

Corrosion Inhibition

  • Used in the synthesis of compounds with corrosion inhibition properties for mild steel in acidic mediums, showcasing its application in materials science (Boughoues et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing thoroughly after handling, and taking off contaminated clothing .

properties

IUPAC Name

2-[(2-formylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-12-5-1-2-7-14(12)11-18-15-8-4-3-6-13(15)10-17/h1-8,10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUKAKAZKCWGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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